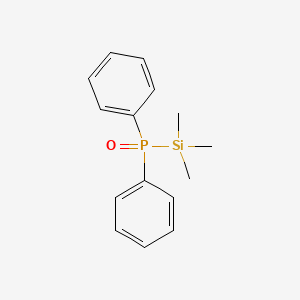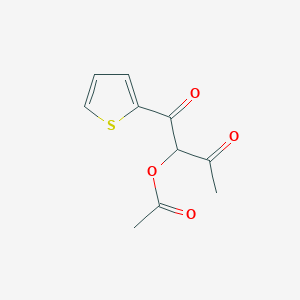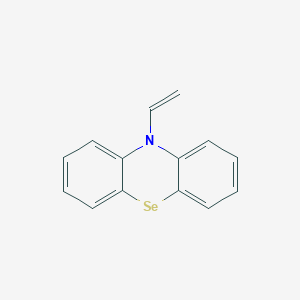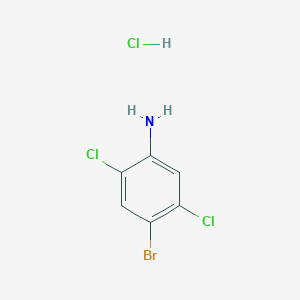![molecular formula C14H20O2 B14484629 3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one CAS No. 65768-18-5](/img/structure/B14484629.png)
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one is an organic compound that belongs to the class of ketones. It is characterized by the presence of a hydroxyl group and a phenyl group attached to a butanone backbone. This compound is known for its pleasant aroma and is used in various applications, including flavoring and fragrance industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one can be achieved through several methods. One common approach involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one followed by hydrogenolysis. The epoxidation is typically carried out using t-butyl hydroperoxide and a chiral La-BINOL-Ph3P=O complex as the catalyst. The resultant epoxyketone is then reduced in the presence of palladium on carbon (Pd/C) and hydrogen (H2) to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-oxo-3-[4-(2-methylpropyl)phenyl]butan-2-one.
Reduction: Formation of 3-hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-ol.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-phenylbutan-2-one: Similar structure but lacks the 2-methylpropyl group.
2-Butanone, 3-hydroxy-: Similar backbone but different substituents.
Uniqueness
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one is unique due to the presence of the 2-methylpropyl group attached to the phenyl ring, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
65768-18-5 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
3-hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one |
InChI |
InChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)14(4,16)11(3)15/h5-8,10,16H,9H2,1-4H3 |
InChI-Schlüssel |
ALBTUYAFNNPJFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)

![2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine](/img/structure/B14484563.png)
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)



![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)





